molecular formula C10H10FIO4 B14899164 Bis(acetyloxy)(4-fluorophenyl)-lambda~3~-iodane

Bis(acetyloxy)(4-fluorophenyl)-lambda~3~-iodane

Cat. No.: B14899164
M. Wt: 340.09 g/mol
InChI Key: NOTBMCCKQGUFKV-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)-l3-iodanediyl diacetate is a hypervalent iodine compound that has gained significant attention in organic chemistry due to its unique properties and versatile applications. This compound is known for its ability to act as an oxidizing agent, making it valuable in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)-l3-iodanediyl diacetate typically involves the reaction of 4-fluoroiodobenzene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-Fluoroiodobenzene+Acetic Anhydride(4-Fluorophenyl)-l3-iodanediyl diacetate\text{4-Fluoroiodobenzene} + \text{Acetic Anhydride} \rightarrow \text{(4-Fluorophenyl)-l3-iodanediyl diacetate} 4-Fluoroiodobenzene+Acetic Anhydride→(4-Fluorophenyl)-l3-iodanediyl diacetate

Industrial Production Methods

In industrial settings, the production of (4-Fluorophenyl)-l3-iodanediyl diacetate involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)-l3-iodanediyl diacetate undergoes various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent in organic synthesis.

    Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with (4-Fluorophenyl)-l3-iodanediyl diacetate include:

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Solvents: Organic solvents like dichloromethane or acetonitrile are often used.

Major Products Formed

The major products formed from reactions involving (4-Fluorophenyl)-l3-iodanediyl diacetate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the product may be a more oxidized form of the starting material.

Scientific Research Applications

(4-Fluorophenyl)-l3-iodanediyl diacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)-l3-iodanediyl diacetate involves its ability to act as an electrophilic oxidizing agent. The iodine atom in the compound is in a hypervalent state, allowing it to participate in oxidation reactions by accepting electrons from other molecules. This process involves the formation of a three-center-four-electron bond, which is characteristic of hypervalent iodine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorophenyl)-l3-iodanediyl diacetate is unique due to the presence of the fluorine atom, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable tool in synthetic chemistry for achieving specific transformations that may not be possible with other hypervalent iodine compounds.

Properties

Molecular Formula

C10H10FIO4

Molecular Weight

340.09 g/mol

IUPAC Name

[acetyloxy-(4-fluorophenyl)-λ3-iodanyl] acetate

InChI

InChI=1S/C10H10FIO4/c1-7(13)15-12(16-8(2)14)10-5-3-9(11)4-6-10/h3-6H,1-2H3

InChI Key

NOTBMCCKQGUFKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OI(C1=CC=C(C=C1)F)OC(=O)C

Origin of Product

United States

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